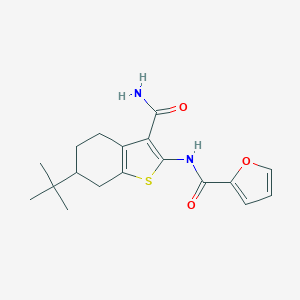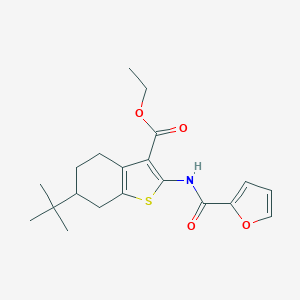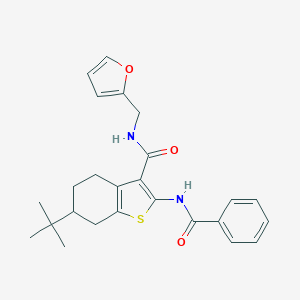
N-(2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine, also known as "25N-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, there is also growing interest in its potential therapeutic applications and scientific research.
Mechanism of Action
25N-NBOMe is believed to work by binding to and activating the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It is also thought to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release and signaling.
Biochemical and Physiological Effects:
The effects of 25N-NBOMe are similar to those of other psychedelics, including LSD and psilocybin. It can cause profound alterations in perception, mood, and thought, as well as visual and auditory hallucinations. It is also associated with physical effects such as increased heart rate, blood pressure, and body temperature. The duration of the effects can last up to 12 hours.
Advantages and Limitations for Lab Experiments
25N-NBOMe has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a high potency, meaning that small amounts can produce significant effects. However, it also has several limitations. It is not widely available, and there is limited information on its safety and potential side effects. It is also illegal in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on 25N-NBOMe. One area of interest is its potential therapeutic applications, particularly for the treatment of addiction and mood disorders. Another area of focus is the development of new compounds that are more selective and have fewer side effects. Additionally, there is a need for further research on the safety and long-term effects of 25N-NBOMe, particularly in the context of recreational use.
Synthesis Methods
The synthesis of 25N-NBOMe involves several steps. The starting material is 2,5-dimethoxyphenethylamine, which is reacted with 2-naphthoyl chloride to form the intermediate 2,5-dimethoxyphenyl-2-naphthyl ketone. This is then reacted with thiosemicarbazide to form the thiosemicarbazone, which is cyclized with phosphorus oxychloride to form the final product, 25N-NBOMe.
Scientific Research Applications
There is growing interest in the potential therapeutic applications of 25N-NBOMe. Some studies have suggested that it may have antidepressant and anxiolytic effects. It has also been investigated for its potential as a treatment for addiction, particularly to opioids and nicotine. However, further research is needed to determine its safety and efficacy for these uses.
properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H18N2O2S/c1-24-17-9-10-20(25-2)18(12-17)22-21-23-19(13-26-21)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,1-2H3,(H,22,23) |
InChI Key |
TUCBMTJPVKYXPH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289413.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)